2-Ethoxyethyl acetate

Catalog No.
S583144
CAS No.
111-15-9
M.F
C6H12O3
CH3COOCH2CH2OCH2CH3
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxyethyl acetate

CAS Number

111-15-9

Product Name

2-Ethoxyethyl acetate

IUPAC Name

2-ethoxyethyl acetate

Molecular Formula

C6H12O3
CH3COOCH2CH2OCH2CH3
C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-3-8-4-5-9-6(2)7/h3-5H2,1-2H3

InChI Key

SVONRAPFKPVNKG-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
1.87 M
Very soluble in ethyl alcohol, ethyl ether
MISCIBLE WITH OLIVE OIL IN ALL PROP
Miscible with aromatic hydrocarbons
In water, 187,000 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 23
Soluble in water
Soluble (in ethanol)
23%

Synonyms

2-ethoxyethylacetate (EGEEA), ethoxyethyl acetate, ethylene glycol monoethyl ether acetate, ethylglycol acetate

Canonical SMILES

CCOCCOC(=O)C

Evaluation of Passive Badges:

Studies have investigated the effectiveness of passive badges, wearable devices that passively collect air samples over a period of time, for measuring airborne concentrations of 2-ethoxyethyl acetate. These studies evaluate the badge's accuracy, precision, and sensitivity in capturing this specific chemical in various environmental settings [].

Potential Research Applications:

While 2-ethoxyethyl acetate is not widely used in scientific research, its properties, such as its solvent capabilities, could potentially be explored in various research fields. These are purely hypothetical applications and require further investigation:

  • Dissolving agents: Due to its ability to dissolve various materials, 2-ethoxyethyl acetate could be used as a solvent in specific research applications where other solvents might not be suitable.
  • Extraction processes: It could potentially be used in certain extraction processes to isolate specific compounds from complex mixtures, but its safety profile and potential for environmental impact need careful consideration.
  • Chemical synthesis: In some specific synthetic reactions, 2-ethoxyethyl acetate could potentially act as a reaction medium or intermediate, but this would require thorough research and safety assessments.

2-Ethoxyethyl acetate is an organic compound with the molecular formula C6H12O3\text{C}_6\text{H}_{12}\text{O}_3 and a molecular weight of approximately 132.15 g/mol. It is classified as an ester formed from the reaction of ethoxyethanol and acetic acid. The compound appears as a colorless liquid with a characteristic fruity odor and is partially soluble in water . It is known for its utility as a solvent in various industrial applications, particularly in coatings, dyes, and cosmetic formulations .

2-Ethoxyethyl acetate primarily acts as a solvent in scientific research. It dissolves various organic compounds facilitating reactions, extractions, and purifications. The specific mechanism of action depends on the application.

2-Ethoxyethyl acetate presents several safety concerns:

  • Moderate toxicity: Inhalation, ingestion, or skin contact can cause irritation and adverse effects on the blood and nervous system at high concentrations [].
  • Flammability: Flammable liquid with a flash point of 51 °C [].
  • Eye irritant: The vapor can irritate the eyes [].
  • Skin irritant: Prolonged or repeated exposure can cause skin dryness and cracking [].

2-Ethoxyethyl acetate undergoes hydrolysis to yield 2-ethoxyethanol and acetic acid. This reaction is facilitated by esterases present in biological systems, leading to the rapid deacetylation of the compound . The metabolic pathway involves the conversion of 2-ethoxyethanol to 2-ethoxyacetic acid, which is considered the primary active metabolite responsible for its toxicity .

The biological activity of 2-ethoxyethyl acetate primarily stems from its metabolites, particularly 2-ethoxyacetic acid. Studies have shown that this metabolite exhibits toxicity in various biological systems, including potential reproductive and teratogenic effects in animal models . High levels of exposure can lead to significant health risks, including kidney damage and paralysis .

The synthesis of 2-ethoxyethyl acetate typically involves standard esterification techniques. This process can be achieved by reacting 2-ethoxyethanol with an acid anhydride or acid chloride in the presence of an acid catalyst . The reaction conditions often require careful control to ensure high yields and purity of the final product.

2-Ethoxyethyl acetate finds extensive use across several industries, including:

  • Coatings: Employed as a solvent for polyester and alkyd resins, enhancing gloss and reducing evaporation rates in automotive lacquers.
  • Cosmetics: Used in formulations for its solvent properties.
  • Dyes and Insecticides: Acts as a solvent for various chemical compounds.
  • Varnish Removers: Effective in dissolving nitrocellulose and other resins .

Research indicates that 2-ethoxyethyl acetate is rapidly metabolized to 2-ethoxyethanol, which then undergoes further metabolism to form 2-ethoxyacetic acid. This metabolic pathway has been studied extensively due to its implications for toxicity . The interaction between these compounds highlights their similar toxicological profiles, necessitating careful handling and exposure monitoring in occupational settings.

Several compounds share structural characteristics or functional properties with 2-ethoxyethyl acetate. Below is a comparison with some of these similar compounds:

Compound NameMolecular FormulaKey PropertiesUnique Features
Ethyl AcetateC4H8O2\text{C}_4\text{H}_8\text{O}_2Commonly used solvent; less toxic than 2-ethoxyethyl acetateWidely used in food flavoring
Butyl AcetateC6H12O2\text{C}_6\text{H}_{12}\text{O}_2Solvent for lacquers; higher boiling pointUsed extensively in paint formulations
2-EthoxyethanolC4H10O2\text{C}_4\text{H}_{10}\text{O}_2Intermediate in metabolism; similar toxicity profileDirectly metabolized from 2-ethoxyethyl acetate
Ethylene Glycol Monoethyl Ether AcetateC6H12O3\text{C}_6\text{H}_{12}\text{O}_3Similar solvent properties; used in coatingsLower volatility than 2-ethoxyethyl acetate

Each of these compounds has unique applications and properties that differentiate them from 2-ethoxyethyl acetate, while still sharing certain characteristics that make them relevant in industrial contexts.

Physical Description

Ethylene glycol monoethyl ether acetate appears as a clear colorless liquid with a pleasant odor. Flash point of 120°F. Less dense than water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colourless liquid; Refreshing, fruity aroma
Colorless liquid with a mild odor.

Color/Form

Colorless liquid

XLogP3

0.3

Boiling Point

313 °F at 760 mm Hg (NTP, 1992)
156.4 °C
156 °C
313°F

Flash Point

135 °F (NTP, 1992)
52 °C (Closed cup)
51.1 °C c.c.
135°F
124°F

Vapor Density

4.72 (NTP, 1992) (Relative to Air)
4.72 (Air = 1)
Relative vapor density (air = 1): 4.7
4.72

Density

0.974 at 68 °F (USCG, 1999)
Specific gravity: 0.975 at 20 °C/20 °C
Relative density (water = 1): 0.97 (20 °C)
0.947-0.951
0.98

LogP

log Kow = 0.24
0.24

Odor

MILD ESTER-LIKE ODOR BECOMES OBJECTIONABLE IN HIGH CONCN ...
Pleasant odo

Melting Point

-79.1 °F (NTP, 1992)
-61.7 °C
-62 °C
-79°F

UNII

DG1O0Z7390

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

1.2 mm Hg at 68 °F ; 3.8 mm Hg at 86° F (NTP, 1992)
2.34 mmHg
2.00 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.27
2 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

111-15-9

Wikipedia

2-ethoxyethyl acetate

Biological Half Life

The half life for elimination was 23.6 hours /in humans/

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Fire Hazards -> Teratogens, Flammable - 2nd degree

Methods of Manufacturing

REACTION OF ETHYLENE GLYCOL MONOETHYL ETHER WITH ACETIC ANHYDRIDE
BY ESTERIFICATION OF THE MONOETHYL ETHER WITH ACETIC ACID IN PRESENCE OF A CATALYST ...
Ethylene glycol monoethyl ether + acetic acid (esterification)

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Ethanol, 2-ethoxy-, 1-acetate: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Inks, thinners and solvents commonly used in the screen printing industry may contain from 20-90% ethylene glycol monoethyl ether acetate.

Analytic Laboratory Methods

Method: NIOSH 1450, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: 2-ethoxyethyl acetate; Matrix: air; Detection Limit: 1 ug per sample.
Ethylene glycol monoethyl ether acetate was measured in water samples using Tenax cartridge adsorption followed by analysis using GC/MS.
Ethylene glycol monoethyl ether acetate was monitored in air samples using charcoal tube collection followed by GC/MS analysis.
Method: OSHA 79; Procedure: gas chromatography using a flame ionization detector; Analyte: 2-ethoxyethyl acetate; Matrix: air; Detection Limit: 1.2 ppb (6.5 ug/cu m).

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ...
Keep away from heat and open flame.

Dates

Modify: 2023-08-15

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